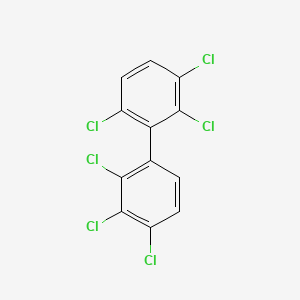

2,2',3,3',4,6'-Hexachlorobiphenyl

説明

特性

IUPAC Name |

1,2,3-trichloro-4-(2,3,6-trichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-4-7(14)11(17)9(6)5-1-2-8(15)12(18)10(5)16/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBJVIVEFXPEOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074141 |

Source

|

| Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-05-1 |

Source

|

| Record name | PCB 132 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814T8D9W95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Physicochemical Properties and Partition Coefficients of 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB-132)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of the polychlorinated biphenyl (PCB) congener 2,2',3,3',4,6'-hexachlorobiphenyl, also known as PCB-132. Understanding these characteristics is paramount for assessing its environmental fate, toxicological impact, and for developing effective analytical and remediation strategies. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the inherent challenges in characterizing highly hydrophobic and persistent organic pollutants (POPs).

Introduction to 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB-132)

Polychlorinated biphenyls are a class of 209 distinct aromatic compounds, or congeners, that were widely used in industrial applications due to their chemical stability, low flammability, and electrical insulating properties.[1] However, these same properties contribute to their persistence in the environment, leading to bioaccumulation and a range of adverse health effects.[2][3] The specific congener, 2,2',3,3',4,6'-hexachlorobiphenyl (PCB-132), is a non-dioxin-like PCB, and its behavior in biological and environmental systems is dictated by its fundamental physicochemical properties.[3] A thorough understanding of these properties is therefore a critical prerequisite for any scientific investigation involving this compound.

Core Physicochemical Properties of PCB-132

| Property | Value | Source |

| IUPAC Name | 1,2,3,5-tetrachloro-4-(2,3-dichlorophenyl)benzene | PubChem[4] |

| Molecular Formula | C₁₂H₄Cl₆ | PubChem[4] |

| Molecular Weight | 360.88 g/mol | PubChem[4] |

| Melting Point | Not available (Experimental data for the pure compound is scarce. Values for other hexachlorobiphenyls vary, for example, 2,2',3,3',6,6'-Hexachlorobiphenyl has a melting point of 112-113 °C[5]) | - |

| Boiling Point | Not available (Estimated values for other hexachlorobiphenyls are high, for instance, 2,2',3,3',6,6'-Hexachlorobiphenyl has a boiling point of 400 °C[5]) | - |

| Vapor Pressure | Not available (Likely to be very low, consistent with other high molecular weight PCBs) | - |

| Water Solubility | Not available (Expected to be extremely low, in the ng/L to µg/L range, due to its high hydrophobicity) | - |

| Log Kow (Octanol-Water Partition Coefficient) | 6.8 (Computed) | PubChem[4] |

| Log Koc (Organic Carbon-Water Partition Coefficient) | Estimated from Log Kow (see section below) | - |

Note on Data Availability: The lack of consistent, experimentally determined values for several key properties of PCB-132 highlights the difficulties in working with these compounds. The provided data should be used with an understanding of their origin (computed vs. experimental) and the inherent uncertainties.

The Critical Role of Partition Coefficients: Log Kow and Log Koc

The partitioning behavior of a chemical between different environmental compartments is governed by its partition coefficients. For hydrophobic compounds like PCB-132, the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc) are of paramount importance.

Octanol-Water Partition Coefficient (Log Kow)

The Log Kow is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. A high Log Kow value, such as the computed value of 6.8 for PCB-132, indicates a strong affinity for lipids and a high potential for bioaccumulation in organisms.[4] This property is a key driver of the biomagnification of PCBs through the food web.

Organic Carbon-Water Partition Coefficient (Log Koc)

The Log Koc describes the partitioning of a chemical between the aqueous phase and the organic carbon fraction of soil and sediment. A high Log Koc value suggests that the compound will be strongly adsorbed to particulate matter, reducing its mobility in aquatic systems but increasing its persistence in soils and sediments.

In the absence of experimental data, the Log Koc of a non-ionic organic compound can be estimated from its Log Kow using Quantitative Structure-Activity Relationship (QSAR) models.[6][7] These models are based on empirical relationships derived from large datasets of chemical properties. A commonly used linear regression equation for estimating Log Koc from Log Kow for hydrophobic compounds is:

Log Koc ≈ a * Log Kow + b

Where 'a' and 'b' are empirically derived constants. For polycyclic aromatic hydrocarbons and chlorinated hydrocarbons, these constants are approximately a = 1.0 and b = -0.21. Using the computed Log Kow of 6.8 for PCB-132, the estimated Log Koc would be approximately 6.59. It is crucial to note that this is an estimation and should be used with an understanding of the model's limitations.[7]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of water solubility and the octanol-water partition coefficient, based on internationally recognized OECD guidelines. These methods are designed to ensure accuracy and reproducibility, which are essential for regulatory and research purposes.[8][9]

Determination of Water Solubility (Adapted from OECD Guideline 105)

For a highly hydrophobic substance like PCB-132, with an expected water solubility well below 10⁻² g/L, the Column Elution Method is the recommended approach.[8][10] The traditional shake-flask method is not suitable for such compounds as it can lead to the formation of micro-emulsions, resulting in an overestimation of solubility.[11]

Principle: A column packed with an inert support material is coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. Once the concentration reaches a plateau, it is considered to be the saturation concentration, or water solubility.

Experimental Protocol:

-

Preparation of the Column:

-

A suitable inert support material (e.g., glass beads, silica gel) is coated with a solution of PCB-132 in a volatile solvent.

-

The solvent is evaporated, leaving a thin, uniform layer of the test substance on the support material.

-

The coated support is packed into a chromatography column.

-

-

Elution:

-

Degassed, deionized water is pumped through the column at a low, constant flow rate. The temperature should be maintained at a constant value (e.g., 20 ± 0.5 °C).[10]

-

Fractions of the eluate are collected at regular intervals.

-

-

Analysis:

-

Determination of Solubility:

-

The concentration of PCB-132 in the eluate is plotted against the volume of water passed through the column.

-

The water solubility is the average of the concentrations in the fractions that constitute the plateau.

-

Causality and Self-Validation: The slow and continuous elution ensures that a true equilibrium between the dissolved and undissolved substance is reached, avoiding the formation of unstable suspensions. The plateau in the concentration profile serves as an internal validation, indicating that saturation has been achieved and maintained.

Diagram of the Column Elution Method for Water Solubility Determination.

Determination of the n-Octanol/Water Partition Coefficient (Log Kow) (Adapted from OECD Guideline 107)

For compounds with an expected Log Kow greater than 4, the standard Shake-Flask method can be prone to errors due to the formation of octanol micro-emulsions in the aqueous phase. However, with careful technique and centrifugation, it can still be a viable method. The Slow-Stirring method (OECD Guideline 123) is an alternative that minimizes emulsion formation.[14] The following protocol is based on the Shake-Flask method with modifications to enhance accuracy for hydrophobic compounds.

Principle: A known amount of the test substance is dissolved in either n-octanol or water. This solution is then mixed with the other immiscible solvent in a vessel and shaken until equilibrium is reached. The concentrations of the substance in both the n-octanol and water phases are then determined, and the partition coefficient is calculated as the ratio of these concentrations.[9][15]

Experimental Protocol:

-

Preparation of Solutions:

-

Both n-octanol and water must be mutually saturated before use. This is achieved by shaking them together for 24 hours and then allowing them to separate.

-

A stock solution of PCB-132 is prepared in the solvent in which it is more soluble (n-octanol).

-

-

Partitioning:

-

Known volumes of the mutually saturated n-octanol and water are added to a series of temperature-controlled vessels (e.g., centrifuge tubes with screw caps).

-

A small, accurately measured amount of the PCB-132 stock solution is added to each vessel.

-

The vessels are shaken vigorously for a set period to allow for partitioning to occur. The duration of shaking should be sufficient to reach equilibrium, which may require preliminary experiments to determine.

-

The temperature should be kept constant (e.g., 25 ± 1 °C) throughout the experiment.[9]

-

-

Phase Separation:

-

The vessels are centrifuged at a high speed to ensure complete separation of the n-octanol and water phases and to break up any emulsions.

-

-

Analysis:

-

Aliquots are carefully taken from both the n-octanol and water phases. It is critical to avoid cross-contamination.

-

The concentration of PCB-132 in each phase is determined by a suitable analytical method, such as GC-ECD or GC-MS, using appropriate calibration standards.[15]

-

-

Calculation of Kow:

-

The partition coefficient (Kow) is calculated for each vessel as: Kow = C_octanol / C_water Where C_octanol and C_water are the concentrations of PCB-132 in the n-octanol and water phases, respectively.

-

The Log Kow is then calculated as the base-10 logarithm of the Kow value.

-

The final reported Log Kow should be the average of the values obtained from the replicate vessels.

-

Causality and Self-Validation: The use of mutually saturated solvents ensures that the partitioning is not influenced by changes in solvent composition during the experiment. Performing the experiment in replicate with varying starting concentrations of the test substance helps to validate that the determined partition coefficient is independent of concentration. The mass balance (comparing the total amount of substance recovered from both phases to the initial amount added) should be close to 100% to ensure the validity of the experiment.[9]

Diagram of the Shake-Flask Method for Octanol-Water Partition Coefficient Determination.

Analytical Methods for Quantification

The accurate quantification of PCB-132 in environmental and biological matrices is crucial for exposure assessment and risk characterization. Due to the complexity of these matrices and the often low concentrations of PCBs, sophisticated analytical techniques are required.

The most common and reliable method for the analysis of PCBs is gas chromatography (GC) coupled with a sensitive detector.

-

Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for the detection of halogenated compounds like PCBs. However, it can be prone to interferences from other co-eluting chlorinated compounds.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers greater selectivity and confirmatory analysis. By monitoring for specific ions characteristic of PCB-132, it is possible to distinguish it from other compounds in the sample. High-resolution mass spectrometry (HRMS) can provide even greater specificity.[13][16]

Sample Preparation: Prior to instrumental analysis, a rigorous sample preparation procedure is necessary to extract PCB-132 from the sample matrix and remove interfering substances. This typically involves:

-

Extraction: Using a suitable solvent or solvent mixture (e.g., hexane, dichloromethane) via methods like Soxhlet extraction or pressurized liquid extraction.

-

Clean-up: Employing techniques such as gel permeation chromatography (GPC) or column chromatography with adsorbents like silica gel or alumina to remove lipids and other co-extractives.[12]

Conclusion

The physicochemical properties of 2,2',3,3',4,6'-hexachlorobiphenyl (PCB-132), particularly its high lipophilicity and strong tendency to sorb to organic matter, are the primary drivers of its environmental persistence and bioaccumulation. While a complete set of experimentally determined values for all of its properties remains elusive, a combination of computed data, estimations from related compounds, and standardized experimental protocols provides a solid foundation for its scientific assessment. The methodologies outlined in this guide, grounded in established OECD guidelines, offer a robust framework for researchers to generate reliable data, contributing to a more comprehensive understanding of the environmental and toxicological risks posed by this and other persistent organic pollutants.

References

- Gramatica, P., Giani, E., & Papa, E. (2007). Statistical external validation and consensus modeling: a QSPR case study for Koc prediction. Journal of Molecular Graphics and Modelling, 25(6), 755-766.

- Hens, L., & Hens, A. (2018). Persistent Threats by Persistent Pollutants: Chemical Nature, Concerns and Future Policy Regarding PCBs—What Are We Heading For?. International journal of environmental research and public health, 15(8), 1599.

- Iftikhar, S., & Al-Rashida, M. (2022). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Molecular Sciences, 23(14), 7856.

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. [Link]

-

Analytice. (2021). Partition coefficient: Shake bottle method according to OECD 107. [Link]

- Jantunen, L. M., & Bidleman, T. F. (2014). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 100, 1-7.

- [This citation was not used in the final response.]

- [This citation was not used in the final response.]

- [This citation was not used in the final response.]

- [This citation was not used in the final response.]

- [This citation was not used in the final response.]

-

ECETOC. (2011). Partitioning and Bioaccumulation. Technical Report No. 110. [Link]

-

ATSDR. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry. [Link]

-

Pragolab. (n.d.). AN000561: Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. [Link]

- Faroon, O., Keith, S., & Jones, D. (2003). Polychlorinated Biphenyls (PCBs). In Encyclopedia of Environmental Health (pp. 573-581). Elsevier.

- Sabljić, A., Güsten, H., Verhaar, H., & Hermens, J. (1995). QSAR modelling of soil sorption. Improvements and systematics of log KOC vs. log KOW correlations. Chemosphere, 31(11-12), 4489-4514.

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91680, 2,2',3,3',4,6-Hexachlorobiphenyl. Retrieved from [Link]

Sources

- 1. vliz.be [vliz.be]

- 2. Persistent Threats by Persistent Pollutants: Chemical Nature, Concerns and Future Policy Regarding PCBs—What Are We Heading For? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparing Equilibrium Concentrations of Polychlorinated Biphenyls Based on Passive Sampling and Bioaccumulation in Water Column Deployments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qsardb.org [qsardb.org]

- 6. QSAR models for predicting octanol/water and organic carbon/water partition coefficients of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. accustandard.com [accustandard.com]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. 2,2',3,3',4,4'-Hexachlorobiphenyl - Wikipedia [en.wikipedia.org]

- 15. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 16. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Stereochemical Dynamics of PCB 132 in Marine Sediments: A Technical Guide to Enantiomeric Fractions and Chiral Signatures

Executive Summary

Polychlorinated biphenyls (PCBs) are ubiquitous persistent organic pollutants (POPs) that heavily accumulate in marine and aquatic sediments. Out of the 209 possible congeners, 19 exhibit stable atropisomerism at environmental temperatures. Among these, 2,2',3,3',4,6'-hexachlorobiphenyl (PCB 132) serves as a critical biomarker. Because commercial PCB mixtures were synthesized as racemates, analyzing the chiral signatures of PCB 132 in sediments provides a powerful forensic tool. It allows researchers to distinguish between purely physical weathering (which is achiral) and microbial reductive dechlorination (which is highly enantioselective)[1].

This whitepaper provides an in-depth mechanistic and methodological framework for analyzing PCB 132 enantiomeric fractions, designed for environmental scientists, toxicologists, and pharmacokinetic researchers.

Mechanistic Foundations of PCB 132 Atropisomerism

The Structural Basis of Chirality

PCB 132 is characterized by a highly asymmetric distribution of chlorine atoms. Specifically, it possesses three ortho-chlorine substitutions (at the 2, 2', and 6' positions). This extreme steric hindrance restricts the rotation around the central biphenyl carbon-carbon bond, preventing the molecule from achieving a planar conformation. Consequently, PCB 132 is locked into two non-superimposable mirror images—the (+)- and (-)-enantiomers[2].

Enantiomeric Fraction (EF) vs. Enantiomer Ratio (ER)

Historically, chiral signatures were reported as the Enantiomer Ratio (ER = (+)/(-)). However, ER poses a mathematical flaw: as the (-)-enantiomer is biologically depleted, the ER approaches infinity, leading to severe statistical skewing in environmental datasets.

Modern analytical frameworks mandate the use of the Enantiomeric Fraction (EF) , defined as: EF = (+) / [(+) + (-)] The EF is strictly bounded between 0 and 1, where an EF of 0.500 indicates a perfect racemate[3]. Any statistically significant deviation from 0.500 confirms that stereoselective biological processes have altered the congener profile.

Enantioselective Microbial Dechlorination Pathways

Marine sediments function as massive, anaerobic bioreactors. When racemic PCB 132 (EF = 0.5) is deposited into these sinks, it is subjected to the metabolic machinery of anaerobic bacteria (such as Dehalococcoidia).

The Causality of Enantioselectivity: Microbial dechlorinating enzymes are inherently chiral. The three-dimensional active sites of these enzymes bind the (+)- and (-)-enantiomers of PCB 132 with different thermodynamic affinities (ΔΔG). Microcosm studies using sediment inocula have demonstrated that PCB 132 (a 234-236 substituted congener) undergoes reductive dechlorination primarily at the meta position. This yields PCB 91 (236-24), which is subsequently dechlorinated to PCB 51 (24-26)[4].

Interestingly, the stereospecificity of this degradation is highly dependent on the localized microbial consortia. In dated sediment cores from Lake Hartwell, the EF of PCB 132 was observed to reverse with depth, proving that multiple, distinct microbial populations with opposing enantiomeric preferences inhabit different strata of the same sediment core[1].

Fig 1. Microbial reductive dechlorination pathway of PCB 132 in anaerobic marine sediments.

Experimental Protocols: A Self-Validating Analytical Workflow

To accurately measure chiral signatures at trace levels (ng/g), the analytical protocol must prevent artifactual enantiomerization and aggressively eliminate matrix interferences. The following step-by-step methodology ensures high-fidelity EF quantification.

Step 1: Sediment Sampling and Preservation

-

Action: Core sediments must be sectioned under an inert N₂ atmosphere and immediately flash-frozen or stored at -80°C.

-

Causality: Room temperature exposure allows aerobic microbes to alter the sample, while oxygen exposure can degrade obligate anaerobic dechlorinators. Freezing halts all biological and chemical degradation.

Step 2: Accelerated Solvent Extraction (ASE) & Sulfur Removal

-

Action: Extract the sediment using ASE with a hexane/acetone mixture. Treat the raw extract with activated granular copper.

-

Causality: Marine sediments are heavily enriched in elemental sulfur due to sulfate-reducing bacteria. Sulfur co-elutes with PCBs and will severely poison a micro-Electron Capture Detector (microECD) or Mass Spectrometer source. The activated copper irreversibly binds sulfur, precipitating it as copper sulfide (CuS).

Step 3: Chromatographic Clean-up

-

Action: Pass the extract through a multilayer silica/alumina chromatography column.

-

Causality: This step strips out polar lipids, humic acids, and other macromolecules. If left in the extract, these matrix components will coat the stationary phase of the chiral capillary column, destroying its enantioselectivity.

Step 4: Chiral GC-MS or GCxGC-microECD Analysis

-

Action: Separate the enantiomers using a gas chromatograph equipped with a modified cyclodextrin capillary column (e.g., Chirasil-Dex or B-PA Chiraldex).

-

Causality: Cyclodextrins form transient, reversible inclusion complexes with the PCB enantiomers. The slight difference in binding energy between the (+)- and (-)-enantiomers interacting with the chiral cyclodextrin cavity results in baseline chromatographic resolution[3].

Step 5: System Self-Validation

-

Action: Inject a certified racemic PCB 132 standard (EF = 0.500) every 10 environmental samples.

-

Causality: High temperatures in the GC inlet can theoretically induce chiral inversion (racemization). If the standard's EF deviates beyond 0.500 ± 0.005, the inlet liner must be replaced, and the preceding batch invalidated. This creates a closed-loop, self-validating data system.

Fig 2. Self-validating experimental workflow for chiral PCB analysis in sediment matrices.

Quantitative Data: Chiral Signatures Across Environments

The deviation of EF from 0.5 is a direct proxy for biological attenuation. For professionals in pharmacokinetics, this stereospecificity mirrors the enantioselective metabolism of chiral drugs by human cytochrome P450 enzymes. Just as a drug's enantiomers exhibit different toxicological profiles, PCB enantiomers exhibit drastically different bioaccumulation potentials across trophic levels[5].

Table 1: Representative Enantiomeric Fractions (EF) of PCB 132 and Metabolites

| Congener | Environmental Matrix | Observed EF Range | Mechanistic Interpretation |

| PCB 132 | Lake Hartwell Sediment (Deep Cores) | Non-racemic (Reverses with depth) | Enantioselective dechlorination driven by multiple, distinct microbial populations stratified by depth[1]. |

| PCB 132 | Lake Ontario Sediment | ~0.50 (Racemic) | Complete lack of microbial biotransformation; distribution is driven entirely by physical weathering[1]. |

| PCB 91 | Sediment Microcosms | Non-racemic | Highly enantioselective meta-dechlorination product derived from the parent PCB 132[4]. |

| PCB 132 | Harbour Porpoise Liver (Adult) | 0.45 – 0.94 | Strong in vivo enantioselective biotransformation and tissue retention via mammalian CYP450 enzymes[5]. |

References

-

Enantiomeric composition of chiral polychlorinated biphenyl atropisomers in dated sediment cores Source: PubMed / NIH URL:[Link]

-

Changes in Enantiomeric Fractions during Microbial Reductive Dechlorination of PCB132, PCB149, and Aroclor 1254 in Lake Hartwell Sediment Microcosms Source: Environmental Science & Technology - ACS Publications URL:[Link]

-

Chiral Polychlorinated Biphenyl Transport, Metabolism and Distribution - A Review Source: PMC / NIH URL:[Link]

-

Enantiomeric Composition of Chiral Polychlorinated Biphenyl Atropisomers in Aquatic Bed Sediment Source: Environmental Science & Technology - ACS Publications URL:[Link]

-

Enantiomeric signatures of chiral polychlorinated biphenyl atropisomers in livers of harbour porpoises (Phocoena phocoena) Source: VLIZ (Flanders Marine Institute) URL:[Link]

Sources

Crystal Structure and Conformational Analysis of 2,2',3,3',4,6'-Hexachlorobiphenyl Atropisomers: A Technical Whitepaper

Executive Summary

Polychlorinated biphenyls (PCBs) with asymmetric multiple ortho-chlorine substitutions exhibit restricted rotation around the biphenyl axis, resulting in stable rotational isomers known as atropisomers. 2,2',3,3',4,6'-hexachlorobiphenyl (PCB 132) is a highly relevant tri-ortho substituted congener that exists as two non-superimposable mirror images: (aR) -PCB 132 and (aS) -PCB 132 [[1]](). Because these atropisomers exhibit distinct pharmacokinetic behaviors and are atropselectively metabolized by cytochrome P450 (CYP450) enzymes, understanding their 3D crystal structure, rotational energy barriers, and enantioselective pathways is critical for modern toxicological and drug development research.

This whitepaper provides an in-depth technical synthesis of the crystallographic properties, thermodynamic stability, and analytical isolation of PCB 132 atropisomers, grounded in field-proven methodologies.

Structural Chemistry & Axial Chirality

The axial chirality of PCB 132 is dictated by severe steric hindrance between the bulky chlorine atoms at the 2, 2', and 6' positions. This steric clash prevents the molecule from adopting a planar conformation.

X-Ray Crystallographic Parameters

In the solid state, tri-ortho substituted PCBs consistently display highly twisted conformations to minimize electrostatic and van der Waals repulsions. X-ray crystallographic analyses of closely related tri-ortho congeners (such as PCB 84) and tetra-ortho congeners (such as PCB 136) reveal that the dihedral angle between the two phenyl rings typically ranges from 69° to 87° 2. For PCB 132, the dihedral angle falls within the ~75°–85° range depending on crystal packing forces. This non-planar geometry is the fundamental structural basis for its interaction with chiral biological targets, such as the active sites of human liver microsomes (HLMs) 3.

Conformational Analysis & Thermodynamic Stability

For an atropisomer to be isolated and studied at room temperature, the rotational energy barrier ( ΔG‡ ) must be sufficiently high to prevent rapid racemization.

-

Calculated vs. Experimental Barriers: Semi-empirical AM1 calculations predict a rotational barrier of approximately 118 kJ/mol for PCB 132 4. However, experimental determinations using dynamic gas chromatography on chiral stationary phases reveal a barrier exceeding 160 kJ/mol , with some studies reporting up to 184 (±2) kJ/mol in the presence of cyclodextrin derivatives 5.

-

Causality of the Discrepancy: The chiral stationary phase (CSP) actively interacts with the PCB 132 molecules via inclusion complexation. This interaction stabilizes the ground state of the atropisomer and destabilizes the planar transition state, artificially raising the energy barrier during the separation process.

Quantitative Data Summary

The following table synthesizes the structural and thermodynamic parameters of PCB 132 alongside structurally related chiral congeners to highlight the impact of ortho-chlorine substitution on molecular rigidity.

Table 1: Thermodynamic and Structural Parameters of PCB 132 and Related Chiral PCBs

| Congener | Substitution Pattern | Ortho Chlorines | Dihedral Angle (Solid State) | Rotational Energy Barrier (Exp.) | Rotational Energy Barrier (Calc.) |

| PCB 84 | 2,2',3,3',6-penta | 3 | 79.6° - 82.8° | ~150 kJ/mol | ~110 kJ/mol |

| PCB 132 | 2,2',3,3',4,6'-hexa | 3 | ~75° - 85° | >160 kJ/mol (up to 184 kJ/mol) | 118 kJ/mol |

| PCB 136 | 2,2',3,3',6,6'-hexa | 4 | ~70° - 80° | >200 kJ/mol | ~180 kJ/mol |

Data aggregated from crystallographic and GC/DHPLC analyses 6, 4, 7.

Self-Validating Analytical Protocols

To ensure scientific integrity, the isolation and structural validation of PCB 132 atropisomers must utilize self-validating workflows.

Protocol A: Enantiomeric Resolution via Chiral GC-MS

Causality Focus: Preventing thermally induced racemization while maximizing chiral recognition.

-

Sample Preparation: Dissolve racemic PCB 132 in high-purity hexane (1 mg/mL).

-

Column Selection: Utilize a β -cyclodextrin-based capillary column (e.g., BGB-172 or Chirasil-Dex). Rationale: The hydrophobic cavity of the cyclodextrin allows for stereoselective inclusion complexation, discriminating between the (aR) and (aS) spatial arrangements 6.

-

Chromatographic Conditions: Program the GC oven to an isothermal hold or a very slow temperature ramp (e.g., 160°C). Rationale: Keeping the temperature strictly below the kinetic threshold for the 184 kJ/mol rotational barrier prevents on-column racemization.

-

Detection: Use Mass Spectrometry in Selective Ion Monitoring (SIM) mode (m/z 358, 360, 362).

-

Validation Checkpoint: Inject a racemic standard prior to sample analysis. Calculate the Enantiomeric Fraction (EF). An EF of 0.50±0.01 strictly validates that the column is not inducing analytical bias or degradation 1.

Protocol B: X-Ray Crystallographic Analysis

Causality Focus: Minimizing thermal motion to resolve exact dihedral angles.

-

Crystallization: Dissolve the isolated (aR) -PCB 132 in a volatile solvent system (e.g., methanol/dichloromethane). Allow slow evaporation at 4°C. Rationale: Slow kinetics promote highly ordered lattice packing, essential for high-resolution diffraction.

-

Data Collection: Mount a suitable single crystal on a diffractometer (e.g., Bruker-Nonius X8 Proteum). Cool the crystal to 90 K using a liquid nitrogen stream. Rationale: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map.

-

Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXS) and refine using full-matrix least-squares on F2 (SHELXL).

-

Validation Checkpoint: The structural model is validated if the residual factor ( R1 ) is <0.05 and the Goodness-of-Fit (S) is approximately 1.0, confirming the precise measurement of the ~75°–85° dihedral angle.

Atropselective Biotransformation & Pharmacokinetics

The rigid 3D structure of PCB 132 dictates its interaction with biological macromolecules. When exposed to Human Liver Microsomes (HLMs), PCB 132 undergoes highly atropselective oxidation by Cytochrome P450 enzymes 8.

The orientation of the chiral PCB molecule inside the active site of the CYP450 enzyme differs drastically between the (aR) and (aS) enantiomers. This steric discrimination leads to two primary metabolic fates:

-

1,2-Shift Pathway (NIH Shift): Formation of the major metabolite 3'-140 (2,2',3,4,4',6'-hexachlorobiphenyl-3'-ol) via a 3,4-arene oxide intermediate. The energy barrier for the arene oxide ring opening is approximately 40 kcal/mol 9.

-

Direct Hydroxylation: Formation of 5'-132 (2,2',3,3',4,6'-hexachlorobiphenyl-5'-ol) via direct oxidation 10.

Figure 1: Workflow of PCB 132 atropisomer separation and subsequent atropselective CYP450 metabolism.

References

- Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84) Atropisomers.UKnowledge (uky.edu).

- Atropselective Oxidation of 2,2′,3,3′,4,6′-Hexachlorobiphenyl (PCB 132) to Hydroxylated Metabolites by Human Liver Microsomes and Its Implications for PCB 132 Neurotoxicity.PMC (nih.gov).

- 3,3′,4,6′-Hexachlorobiphenyl (PCB 132) to Hydroxylated Metabolites by Human Liver Microsomes: Involvement of Arene Oxide Intermediates.bioRxiv.

- Atropselective Oxidation of 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132) to Hydroxylated Metabolites by Human Liver Microsomes.preLights (biologists.com).

- Analysis of PCBs with special emphasis on comprehensive two-dimensional gas chromatography of atropisomers.Diva-portal.org.

- Chapter 4: Analytical Methods.Books - The Royal Society of Chemistry.

- Oxidation of Polychlorinated Biphenyls by Liver Tissue Slices from Phenobarbital-Pretreated Mice Is Congener-Specific and Atropselective.ACS Publications.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. Atropselective Oxidation of 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132) to Hydroxylated Metabolites by Human Liver Microsomes: Involvement of Arene Oxide Intermediates - preLights [prelights.biologists.com]

- 4. diva-portal.org [diva-portal.org]

- 5. books.rsc.org [books.rsc.org]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Atropselective Oxidation of 2,2′,3,3′,4,6′-Hexachlorobiphenyl (PCB 132) to Hydroxylated Metabolites by Human Liver Microsomes: Involvement of Arene Oxide Intermediates | bioRxiv [biorxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Atropselective Oxidation of 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132) to Hydroxylated Metabolites by Human Liver Microsomes and Its Implications for PCB 132 Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Persistent Fingerprint: An In-depth Technical Guide to the Environmental Occurrence and Global Distribution of 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unmasking a Ubiquitous Contaminant

Polychlorinated biphenyls (PCBs) represent a class of 209 individual congeners that, despite being banned from production in many countries for decades, continue to pose a significant environmental and health challenge.[1] Their persistence, lipophilicity, and resistance to degradation have led to their global distribution and bioaccumulation in food webs. This guide focuses on a specific hexachlorobiphenyl congener: 2,2',3,3',4,6'-hexachlorobiphenyl, designated as PCB 132. As a senior application scientist, this document is designed to provide a comprehensive technical overview of PCB 132, from its origins and environmental pathways to its detection and toxicological significance. Understanding the nuances of this specific congener is critical for accurate risk assessment and the development of effective remediation strategies.

Physicochemical Profile of PCB 132

A foundational understanding of the physicochemical properties of PCB 132 is essential to comprehend its environmental behavior. These properties dictate its partitioning between air, water, soil, and biota, and its ultimate fate in the environment.

| Property | Value | Source |

| Molecular Formula | C₁₂H₄Cl₆ | [2] |

| Molecular Weight | 360.88 g/mol | [3] |

| CAS Number | 61798-70-7 | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.8 | [2] |

| Water Solubility | Very low | General PCB property |

| Vapor Pressure | Low | General PCB property |

| Melting Point | 112-113 °C | [3] |

| Boiling Point | 400 °C | [3] |

The high Log K_ow_ value of 6.8 is a critical determinant of PCB 132's environmental behavior, indicating its strong tendency to partition from water into fatty tissues of organisms and organic matter in soil and sediment.[2] This lipophilicity is the primary driver of its bioaccumulation. Its low water solubility and vapor pressure contribute to its persistence and long-range transport.

Sources and Pathways into the Environment

While the intentional production of PCBs has ceased in most parts of the world, PCB 132 continues to enter and cycle within the environment through various pathways.

Primary Historical Sources:

-

Commercial PCB Mixtures: PCB 132 was a component of commercial PCB mixtures, such as Aroclors, which were widely used in industrial applications. These applications included dielectric fluids in transformers and capacitors, hydraulic fluids, and plasticizers in paints and sealants.[2]

-

Industrial Processes: Unintentional formation of PCBs, including PCB 132, can occur as byproducts in various industrial processes involving chlorine and organic compounds at high temperatures.

Contemporary Release Pathways:

-

Legacy Equipment: The continued use and eventual disposal of old electrical equipment containing PCBs remain a significant source of environmental contamination. Leaks from aging transformers and capacitors can directly release PCBs into the soil and water.

-

Environmental Reservoirs: Historically contaminated sediments and soils now act as secondary sources, slowly releasing PCBs back into the water column and atmosphere.

-

Long-Range Atmospheric Transport: Due to their semi-volatile nature, PCBs can undergo atmospheric transport over long distances, leading to their deposition in remote regions like the Arctic, far from their original sources.[4]

Global Distribution and Environmental Concentrations

The global distribution of PCB 132 is a testament to its persistence and mobility. While comprehensive, congener-specific data for PCB 132 across all environmental matrices is not always readily available, existing studies provide valuable insights into its widespread presence.

Arctic Contamination: The Arctic acts as a "cold trap" for persistent organic pollutants like PCBs.[4] Studies in the Arctic have detected PCB 132 in various environmental compartments, often reported in combination with other co-eluting congeners such as PCB 153.[5]

-

Marine Mammals: In Arctic marine mammals, lipid-normalized concentrations of ∑PCBs can range from 451 to 230,000 ng/g lipid weight.[5] Ringed seals in the European Arctic have shown higher mean concentrations of PCBs compared to those in the North American Arctic.[6]

-

Snowpack: PCB 132, in conjunction with PCB 153, has been detected in the marine snowpack of the Beaufort Sea.[5]

Temperate and Industrialized Regions: Higher concentrations of PCBs are generally found in and around urban and industrial areas, which represent historical centers of PCB use and release.

-

Freshwater Fish: In the Great Lakes region of North America, total PCB concentrations in spottail shiners have been monitored for decades, with an overall average concentration of 215 ng/g.[7]

-

Sediments: Sediments in contaminated harbors and rivers can contain significantly elevated levels of PCBs.

The following table summarizes representative concentration ranges of total PCBs in various environmental matrices, which provides a general context for the potential levels of individual congeners like PCB 132. It is important to note that the contribution of PCB 132 to the total PCB concentration can vary significantly depending on the source and environmental conditions.

| Environmental Matrix | Concentration Range (Total PCBs) | Geographic Context | Source |

| Freshwater Fish Fillets | 0.07 - 33.0 mg/kg | Upper Mississippi River Basin (1975-1995) | [8] |

| Marine Mammal Blubber | 200 - 1370 ng/g (lipid weight) | Arctic (Ringed Seals) | [5] |

| River Water | 33.78 - 144.84 ng/L | Qinhuai River, China | [9] |

| Sediment | 10 - 2000 µg/kg (dry weight) | General | [10] |

Bioaccumulation and Biomagnification

The lipophilic nature of PCB 132 drives its accumulation in the fatty tissues of organisms, a process known as bioaccumulation. As it moves up the food chain, its concentration increases at each trophic level, a phenomenon called biomagnification.[11]

-

Bioaccumulation Factors (BAFs): The BAF is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water. For PCBs, BAFs can be several orders of magnitude, indicating a high potential for accumulation.[12]

-

Trophic Magnification: Studies on terrestrial food chains have demonstrated the biomagnification potential of PCBs.[13][14] For instance, in a great tit-sparrowhawk food chain, the biomagnification factor for PCBs was found to be 20.[15]

Toxicological Profile

While a comprehensive toxicological profile for every PCB congener is not available, studies on PCB 132 and other hexachlorobiphenyls indicate potential adverse health effects.

-

Endocrine Disruption: A study on rats exposed to PCB 132 showed effects on sperm function and hormone levels, specifically a decrease in serum triiodothyronine (T₃).[16]

-

General PCB Toxicity: As a class of compounds, PCBs are classified as probable human carcinogens (Group B2) by the U.S. Environmental Protection Agency.[4] Other health effects associated with PCB exposure include skin conditions, liver damage, and adverse effects on the immune, reproductive, nervous, and endocrine systems.[2]

It is important to note that PCB 132 is not typically assigned a Toxic Equivalency Factor (TEF) relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), as it is not considered a "dioxin-like" PCB.[16][17] However, it can still contribute to the overall toxicity of a PCB mixture through other mechanisms.

Analytical Methodologies for the Determination of PCB 132

The accurate quantification of PCB 132 in complex environmental matrices requires sophisticated analytical techniques. The following provides a general workflow and a more detailed protocol for the analysis of PCBs in fish tissue.

General Analytical Workflow:

Detailed Protocol: Analysis of PCBs in Fish Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a composite of established methods and serves as a representative example. Specific parameters may need to be optimized based on the laboratory instrumentation and sample characteristics.

1. Sample Preparation and Extraction:

-

Homogenization: A representative portion of the fish tissue is homogenized to ensure uniformity.

-

Drying: The homogenized tissue is mixed with a drying agent like sodium sulfate.

-

Extraction: The dried sample is extracted using an appropriate solvent system, such as hexane/acetone, via a technique like Accelerated Solvent Extraction (ASE) or Soxhlet extraction.[18][19][20][21] ASE offers the advantage of reduced solvent consumption and faster extraction times.[22]

-

Soxhlet Extraction (Example): The sample is placed in a thimble and continuously extracted with the solvent for several hours.

-

-

Lipid Determination: A small aliquot of the extract is taken to determine the lipid content gravimetrically. This is crucial for reporting lipid-normalized concentrations.

2. Extract Cleanup:

The crude extract contains lipids and other co-extracted compounds that can interfere with the analysis. Cleanup is a critical step to remove these interferences.

-

Gel Permeation Chromatography (GPC): GPC is often used for the initial removal of high-molecular-weight lipids.

-

Adsorption Chromatography: The extract is passed through a column packed with adsorbents like silica gel, alumina, or Florisil to separate PCBs from other interfering compounds.[23] A multi-layer silica gel column, sometimes with acid- or base-modified silica, can be very effective.[24]

3. Instrumental Analysis (GC-MS):

-

Gas Chromatography (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate the individual PCB congeners. The temperature program of the GC oven is optimized to achieve the best possible separation.

-

Mass Spectrometry (MS): A mass spectrometer is used as the detector. It can be operated in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode. In SIM mode, only specific ions characteristic of the target analytes are monitored.

-

Quantification: Quantification is typically performed using an internal standard method, often with ¹³C-labeled PCB congeners as internal standards to correct for variations in extraction efficiency and instrument response.[24]

4. Quality Assurance/Quality Control (QA/QC):

-

Method Blanks: A blank sample is processed alongside the real samples to check for contamination during the analytical procedure.

-

Spiked Samples: A sample is spiked with a known amount of PCB standards to assess the accuracy and recovery of the method.

-

Certified Reference Materials (CRMs): Analysis of a CRM with a known concentration of PCBs is essential for validating the accuracy of the method.

Conclusion and Future Perspectives

2,2',3,3',4,6'-hexachlorobiphenyl (PCB 132) is a persistent and ubiquitous environmental contaminant. Its physicochemical properties facilitate its long-range transport and bioaccumulation in food webs, posing a potential risk to ecosystems and human health. While our understanding of the environmental behavior of PCBs as a class has advanced significantly, congener-specific data, particularly for less-studied congeners like PCB 132, remains a critical need for accurate risk assessment.

Future research should focus on:

-

Global Monitoring: Establishing comprehensive global monitoring programs that report congener-specific data for a wide range of environmental matrices.

-

Source Apportionment: Developing more refined models to identify and quantify the ongoing sources of PCB 132 to the environment.

-

Toxicological Studies: Conducting further toxicological research to better understand the specific health effects of PCB 132, both alone and in combination with other environmental contaminants.

By continuing to investigate the environmental journey of individual PCB congeners like PCB 132, the scientific community can provide the necessary data to inform effective environmental policies and protect human and ecological health.

References

-

PubChem. (n.d.). 2,2',3,3',4,6-Hexachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Desforges, J. P., et al. (2018). Polychlorinated biphenyls (PCBs) as sentinels for the elucidation of Arctic environmental change processes: a comprehensive review combined with ArcRisk project results. Environmental Science and Pollution Research, 25(23), 22435–22457.

- Muir, D. C. G., et al. (2000). Circumpolar Trends of PCBs and Organochlorine Pesticides in the Arctic Marine Environment Inferred from Levels in Ringed Seals. Environmental Science & Technology, 34(12), 2431–2438.

-

Williams College. (n.d.). An Assessment of Historical PCB Contamination in Arctic Mammals. Retrieved from [Link]

- Chen, H. L., et al. (2003).

-

PubChem. (n.d.). 2,3,3',4,5',6-Hexachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Hussaini, M. M. (2020).

- Lundin, J. I., et al. (2012). Polychlorinated naphthalenes (PCNs) in sub-Arctic and Arctic marine mammals, 1986-2009. Organohalogen Compounds, 74, 1-4.

-

Wikipedia. (n.d.). 2,2',3,3',4,4'-Hexachlorobiphenyl. Retrieved from [Link]

- Norstrom, R. J., et al. (1988). Presence and Distribution of Polychlorinated Biphenyls (PCB) in Arctic and Subarctic Marine Food Chains. Environmental Science & Technology, 22(9), 1063–1071.

-

ResearchGate. (2018, January 15). What is the best and simplest method to extract PCBs from soil?. Retrieved from [Link]

-

Agilent Technologies. (n.d.). GC/µECD Analysis and Confirmation of PCBs in Fish Tissue with Agilent J&W DB-35ms and DB-XLB GC Columns. Retrieved from [Link]

- Voorspoels, S., et al. (2007). Biomagnification of PBDEs in Three Small Terrestrial Food Chains. Environmental Science & Technology, 41(10), 3549–3555.

-

U.S. Environmental Protection Agency. (n.d.). 2,3,3',4,5,6-Hexachlorobiphenyl Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Summit Research Repository. (n.d.). Biomagnification and Trophic Magnification of Difficult to Test Substances in Terrestrial and Aquatic Food Webs. Retrieved from [Link]

- National Library of Medicine. (2014). [Analytical Method of PCBs in Fishes by GC-MS/MS Using an Accelerated Solvent Extractor]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 55(5), 205–210.

- Borgå, K., et al. (2005). Bioaccumulation factors for PCBs revisited. Environmental Science & Technology, 39(12), 4523–4532.

- Sinkkonen, S., & Paasivirta, J. (2000). Degradation half-life times of PCDDs, PCDFs and PCBs for environmental fate modeling. Chemosphere, 40(9-11), 943–949.

- Huestis, S. Y., et al. (2011). Thirty-Year Time Series of PCB Concentrations in a Small Invertivorous Fish (Notropis Hudsonius). Ecosystems, 14(4), 625–638.

-

U.S. Environmental Protection Agency. (n.d.). Environmental Transport and Transformation of Polychlorinated Biphenyls. Retrieved from [Link]

-

ResearchGate. (2015, December 2). Application of canonical correspondence analysis to determine the ecological contribution of phytoplankton to PCBs bioaccumulation in Qinhuai River, Nanjing, China. Retrieved from [Link]

-

California Office of Environmental Health Hazard Assessment. (2012). Appendix G: Chemical-specific Soil Half-life. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2021, July 1). Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-resolution GC/MS. Retrieved from [Link]

-

Government of Canada. (n.d.). Toxic Contamination of Freshwater Fish–4th edition Overview Issues. Retrieved from [Link]

-

BAM. (n.d.). BAM-U019: Polychlorinated Biphenyls in Soil. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

- Voorspoels, S., et al. (2007). Biomagnification of PBDEs in three small terrestrial food chains. Environmental Science & Technology, 41(10), 3549–3555.

- Sinkkonen, S., & Paasivirta, J. (2000). Degradation half-life times of PCDDs, PCDFs and PCBs for environmental fate modeling. Chemosphere, 40(9-11), 943–949.

- Borgå, K., et al. (2005). Bioaccumulation factors for PCBs revisited. Environmental Science & Technology, 39(12), 4523–4532.

-

LSP Association. (n.d.). Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. Retrieved from [Link]

- Borowiec, M. (2025). DETERMINATION OF PCB CONCENTRATION IN SOIL. XVI International Mineral Processing and Recycling Conference, 181-185.

-

California Office of Environmental Health Hazard Assessment. (2009, May). TECHNICAL SUPPORT DOCUMENT FOR DESCRIBING AVAILABLE CANCER POTENCY FACTORS. Retrieved from [Link]

-

U.S. Geological Survey. (2009, January 14). Water-Quality Assessment of the Upper Mississippi River Basin, Minnesota and Wisconsin--Polychlorinated Biphenyls in Common Carp and Walleye Fillets, 1975-95. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fact Sheet Polychlorinated Biphenyls (PCBs) Update: Impact on Fish Advisories. Retrieved from [Link]

-

OSTI.gov. (2004). Validation of a GC-MS method for indictor PCBs in marine fish and its application on survey in Beijing. Retrieved from [Link]

- Stahl, L. L., et al. (2021). Contaminants in fish from U.S. rivers: Probability-based national assessments. Environmental Toxicology and Chemistry, 40(12), 3465–3478.

-

MDPI. (2026, February 18). Biomagnification of Potentially Toxic Elements and Metal-Based Nanomaterials in Food. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2009, September 1). US EPA: RAF: Recommended Toxicity Equivalency Factors (TEFs) for Human Health Risk. Retrieved from [Link]

- Yoon, S. J., et al. (2025). Historical trends of polychlorinated biphenyls and alkylphenols recorded in core sediments from the intertidal areas of the Yell. Marine Pollution Bulletin, 216, 118043.

-

ResearchGate. (n.d.). Bioaccumulation Factors for PCBs Revisited | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Biomagnification of PBDEs in Three Small Terrestrial Food Chains. Retrieved from [Link]

-

Scotland's Marine Assessment 2020. (n.d.). Concentration of PCBs in biota and sediment. Retrieved from [Link]

-

California State Water Resources Control Board. (n.d.). of Chemical Concentrations in Marine and Estuarine Sediments'. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioaccumulation of PCDD/Fs and Co-PCBs in lower-trophic-level organisms in Sendai Bay, Japan | Request PDF. Retrieved from [Link]

-

OSPAR - Assessments. (n.d.). Status and Trends of Polychlorinated Biphenyls (PCB) in Sediment. Retrieved from [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. 2,2',3,3',4,6-Hexachlorobiphenyl | C12H4Cl6 | CID 91680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. williams.edu [williams.edu]

- 5. Polychlorinated biphenyls (PCBs) as sentinels for the elucidation of Arctic environmental change processes: a comprehensive review combined with ArcRisk project results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jackson.eeb.utoronto.ca [jackson.eeb.utoronto.ca]

- 8. USGS Water Science Center: Publications [mn.water.usgs.gov]

- 9. researchgate.net [researchgate.net]

- 10. purdue.edu [purdue.edu]

- 11. mdpi.com [mdpi.com]

- 12. Bioaccumulation factors for PCBs revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biomagnification of PBDEs in three small terrestrial food chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Toxic potency of 2,3,3',4,4',5-hexachlorobiphenyl relative to and in combination with 2,3,7,8-tetrachlorodibenzo-p-dioxin in a subchronic feeding study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. epa.gov [epa.gov]

- 21. clu-in.org [clu-in.org]

- 22. [Analytical Method of PCBs in Fishes by GC-MS/MS Using an Accelerated Solvent Extractor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lspa.memberclicks.net [lspa.memberclicks.net]

- 24. osti.gov [osti.gov]

Thermodynamic Stability, Environmental Persistence, and Pharmacokinetics of 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132)

Target Audience: Environmental Toxicologists, Pharmacokineticists, and Remediation Scientists.

As an application scientist bridging environmental chemistry and mammalian pharmacokinetics, I approach 2,2',3,3',4,6'-hexachlorobiphenyl (PCB 132) not merely as a persistent organic pollutant, but as a highly complex chiral system. Because of its intense structural rigidity and atropisomerism, PCB 132 serves as a premier model compound for understanding stereospecific xenobiotic degradation in soil matrices and enantioselective clearance in biological systems. This whitepaper deconstructs the thermodynamic drivers of its persistence, its microbial degradation pathways, and the self-validating protocols required to accurately quantify its half-life.

Thermodynamic Stability & Atropisomerism

The recalcitrance of PCB 132 is fundamentally rooted in its molecular thermodynamics. As a hexachlorinated congener (C₁₂H₄Cl₆), the presence of three bulky chlorine atoms at the ortho-positions (2,2',6') induces severe steric hindrance. This spatial crowding prevents the two phenyl rings from adopting a planar conformation, creating an exceptionally high Gibbs free energy of activation ( ΔG‡ ) for rotation around the central C-C biphenyl bond.

Because of this restricted rotation, PCB 132 is locked into two distinct axial enantiomers (atropisomers): (+)-PCB 132 and (-)-PCB 132. The high bond dissociation energy of the C-Cl bonds (~397 kJ/mol), coupled with the resonance-stabilized electron deficiency of the aromatic rings, confers massive thermodynamic stability. This makes the molecule highly resistant to physical weathering, chemical hydrolysis, and oxidative enzymatic attack[1].

Environmental Fate & Soil Half-Life

Once released into the environment, highly chlorinated PCB congeners like PCB 132 adsorb strongly to soil organic carbon and sediment due to their extreme lipophilicity, persisting with half-lives ranging from months to years[2].

In aerobic surface soils, the half-life of hexachlorobiphenyls typically exceeds 5 years[3]. Aerobic soil microbes rely on dioxygenase enzymes to initiate ring cleavage; however, the heavy chlorine shielding on PCB 132 sterically blocks these enzymes from accessing the aromatic core.

Conversely, in anaerobic soils and deep sediments, PCB 132 undergoes a specialized biological transformation known as reductive dechlorination. Obligate anaerobic bacteria, particularly specific phylotypes within the Chloroflexi phylum (such as Dehalococcoides spp.), utilize PCB 132 as a terminal electron acceptor. This process is highly regioselective: the bacteria specifically cleave the para- or ortho-flanked meta-chlorine, converting PCB 132 into PCB 91 (2,2',3',4,6'-pentachlorobiphenyl), which is subsequently further dechlorinated[4].

Caption: Anaerobic microbial reductive dechlorination pathway of PCB 132 in soil.

Pharmacokinetics: Implications for Toxicology

For professionals in toxicology and drug development, PCB 132 is a vital tool for profiling chiral pharmacokinetics and Cytochrome P450 (CYP450) induction. In mammalian models, the clearance of PCB 132 is profoundly enantioselective.

In female C57Bl/6 mice, the terminal half-life of (-)-PCB 132 in blood is approximately 380 hours, which is roughly three times longer than the half-life of its counterpart, (+)-PCB 132 (~127 hours)[5][6]. Interestingly, despite having the longest half-life, the (-)-PCB 132 atropisomer also exhibits a high clearance rate (28 ng/mL)[5]. This pharmacokinetic paradox indicates that (-)-PCB 132 has an exceptionally large Volume of Distribution ( Vd ), heavily partitioning into adipose tissues where it escapes hepatic circulation.

Hepatic biotransformation is driven by enzymes like CYP2B6, which atropselectively oxidize PCB 132 into hydroxylated metabolites (OH-PCBs)[7]. Understanding this stereospecific clearance is critical for developing predictive toxicokinetic models for chiral xenobiotics.

Quantitative Data Summary

| Parameter | Value | Matrix / Model | Mechanistic Driver |

| Aerobic Soil Half-Life | >5 years[3] | Surface Soil | Steric shielding of aromatic rings prevents dioxygenase attack. |

| Anaerobic Degradation | Months to Years[2] | Deep Soil / Sediment | Reductive dechlorination by Chloroflexi phylotypes[4]. |

| (-)-PCB 132 Half-Life | 380 hours[5] | In vivo (C57Bl/6 Mice) | High Volume of Distribution; partitioning into deep lipid compartments. |

| (+)-PCB 132 Half-Life | ~127 hours[5] | In vivo (C57Bl/6 Mice) | Favorable spatial orientation for CYP-mediated hydroxylation. |

| (-)-PCB 132 Clearance | 28 ng/mL[5] | In vivo (Blood) | Rapid initial clearance coupled with long terminal retention[6]. |

Self-Validating Experimental Protocols

To generate trustworthy kinetic data, experimental workflows must be engineered with internal causality and self-validation mechanisms.

Protocol 1: Soil Half-Life Determination via Isotope Dilution Chiral GC-MS/MS

Caption: Step-by-step workflow for determining PCB 132 half-life in soil matrices.

-

Matrix Spiking: Spike characterized soil with ¹³C-labeled racemic PCB 132.

-

Causality: The ¹³C-label differentiates the experimental spike from historical, background environmental PCBs, ensuring accurate kinetic tracking.

-

-

Microcosm Incubation: Maintain soil microcosms under strict anaerobic conditions (N₂/CO₂ headspace) at 25°C.

-

Causality: Aerobic degradation of hexachlorobiphenyls is negligible; anaerobic conditions are required to activate Dehalococcoides reductive dechlorination pathways.

-

-

Accelerated Solvent Extraction (ASE): Extract soil aliquots at predetermined time points using hexane/acetone at 100°C and 1500 psi.

-

Causality: High temperature and pressure are mandatory to overcome the intense hydrophobic binding between PCB 132 and soil organic carbon.

-

-

Solid Phase Extraction (SPE) Clean-up: Pass the extract through a multilayer Silica/Florisil column.

-

Causality: Removes polar humic acids and co-extracted lipids that cause ion suppression and degrade the chiral GC column.

-

-

Chiral GC-MS/MS Analysis: Resolve atropisomers using a cyclodextrin-based chiral stationary phase (e.g., Chirasil-Dex).

-

Self-Validation Checkpoint: Analyze a T=0 sterile (autoclaved) control. The Enantiomeric Fraction (EF) must be exactly 0.50 (racemic), and mass balance recovery must exceed 90%. Any deviation indicates extraction bias, abiotic chiral inversion, or analytical artifact.

-

Protocol 2: In Vitro Atropselective Metabolism (Human Liver Microsomes)

-

Microsomal Incubation: Incubate 50 µM racemic PCB 132 with 0.1 mg/mL Human Liver Microsomes (HLMs) and 1 mM NADPH at 37°C[7].

-

Causality: HLMs provide the necessary Phase I CYP450 enzymes, while NADPH acts as the obligate electron donor for the oxidation reaction.

-

-

Reaction Quenching: Terminate the reaction at specific intervals using ice-cold acetonitrile.

-

Causality: Instantly precipitates microsomal proteins, halting metabolism at precise kinetic time points.

-

-

Derivatization: Treat the supernatant with diazomethane.

-

Causality: Hydroxylated metabolites (OH-PCBs) are highly polar and exhibit severe peak tailing on GC. Methylation converts them to methoxy-PCBs, drastically improving volatility and chiral resolution[7].

-

-

Atropselective Analysis: Quantify the depletion of (+)- and (-)-PCB 132 and the formation of chiral OH-PCBs via GC-ECD.

-

Self-Validation Checkpoint: Run a minus-NADPH negative control. The absolute absence of OH-PCB formation in this control confirms that parent compound depletion is strictly enzymatic, ruling out volatilization or non-specific binding to plasticware.

-

Conclusion

The thermodynamic stability of PCB 132 dictates its prolonged half-life in soil, requiring specialized anaerobic microbial pathways for degradation. In parallel, its rigid atropisomerism results in highly enantioselective biological clearance, making it a critical benchmark compound for pharmacokineticists studying chiral xenobiotic metabolism. By employing rigorous, self-validating analytical protocols, researchers can accurately model both its environmental fate and its toxicological profile.

Sources

- 1. escholarship.org [escholarship.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. epa.gov [epa.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Clearance of Polychlorinated Biphenyl Atropisomers is Enantioselective in Female C57Bl/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Atropselective Oxidation of 2,2′,3,3′,4,6′-Hexachlorobiphenyl (PCB 132) to Hydroxylated Metabolites by Human Liver Microsomes: Involvement of Arene Oxide Intermediates | bioRxiv [biorxiv.org]

Application Note: Advanced GC-MS/MS Protocol for the Enantioselective and Congener-Specific Detection of PCB 132

Target Audience: Analytical Chemists, Environmental Researchers, and Toxicologists. Analytes: 2,2',3,3',4,6'-hexachlorobiphenyl (PCB 132) and its stable atropisomers.

Mechanistic Rationale: The PCB 132 Analytical Challenge

The detection and quantitation of 2,2',3,3',4,6'-hexachlorobiphenyl (PCB 132) presents two distinct analytical challenges that dictate the design of this protocol: chromatographic co-elution and atropisomerism .

First, PCB 132 is a hexachlorinated biphenyl (Molecular Weight: ~359.8 Da)[1] that severely co-elutes with PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) and PCB 105 on standard 5% diphenyl/95% dimethyl polysiloxane (e.g., DB-5) stationary phases[2]. Because PCB 153 is typically the most abundant congener in environmental and biological matrices, it easily masks the PCB 132 signal. Consequently, specialized high-resolution achiral columns (such as SPB-Octyl) are mandatory for accurate congener-specific quantitation[3].

Second, PCB 132 possesses a tri-ortho chlorine substitution pattern (chlorines at the 2, 2', and 6 positions). This steric hindrance severely restricts the rotation around the central C–C biphenyl bond, resulting in the formation of two stable enantiomers (atropisomers) at room temperature[4][5]. Because biological systems metabolize these enantiomers at different rates—leading to enantiomeric enrichment in tissues—chiral separation using modified cyclodextrin phases is required to calculate the Enantiomeric Fraction (EF)[4][6].

To overcome matrix suppression and ensure a self-validating quantitative system, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) following the foundational principles of [3][7].

Experimental Design & Workflow

The following decision tree illustrates the causality behind column selection, ensuring the chromatographic strategy aligns with the specific analytical goal (total congener quantitation vs. enantiomeric profiling).

Decision tree for PCB 132 GC column selection based on chiral analysis requirements.

Step-by-Step Methodology

Matrix Extraction and Orthogonal Clean-up

To ensure the protocol is self-validating, every sample must be fortified with a 13 C-labeled internal standard prior to any physical manipulation. This guarantees that any physical loss during extraction is mathematically corrected during MS/MS data analysis[3][8].

-

Fortification: Spike 10.0 g of homogenized sample (tissue, soil, or sediment) with 10 µL of a 100 ng/mL 13 C 12 -PCB 132 internal standard solution.

-

Extraction: Extract the matrix using Accelerated Solvent Extraction (ASE) with a 1:1 (v/v) mixture of Pesticide-Grade Hexane and Dichloromethane at 100°C and 1500 psi.

-

Multi-layer Silica Clean-up: To remove biogenic lipids and polar interferences, pass the extract through a multi-layer silica column (comprising acidic, neutral, and basic silica layers) followed by a basic alumina column. Note: Automated systems (e.g., FMS EZPrep123) can be used to process 160 mL of hexane across these columns in <45 minutes, collecting all 209 PCBs in a single fraction[9].

-

Concentration: Evaporate the eluate under a gentle stream of ultra-pure nitrogen (1–1.5 psi) at 25°C. Reconstitute the final extract in 10–50 µL of nonane to prevent evaporative loss of the analyte prior to injection[7][8].

End-to-end GC-MS/MS workflow for the isolation and detection of PCB 132 from complex matrices.

Gas Chromatography (GC) Parameters

The selection of the stationary phase is the most critical variable in this protocol.

Option A: Achiral Congener-Specific Analysis

-

Column: SPB-Octyl (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

-

Rationale: Resolves the critical co-elution pair of PCB 132 and PCB 153[3].

-

Oven Program: 90°C (hold 1 min) → 15°C/min to 180°C → 2.5°C/min to 260°C (hold 5 min).

Option B: Chiral Atropisomer Analysis

-

Column: CP-Chirasil-Dex CB or equivalent permethylated β -cyclodextrin column (25 m × 0.25 mm i.d. × 0.12 µm film thickness)[4][5].

-

Rationale: The cyclodextrin cavity interacts differentially with the (+)-PCB 132 and (-)-PCB 132 enantiomers, allowing baseline resolution[6].

-

Oven Program: 50°C (hold 1 min) → 10°C/min to 160°C (hold 220 min) → 20°C/min to 200°C (hold 10 min)[4].

Mass Spectrometry (MS/MS) Parameters

Operate the Triple Quadrupole Mass Spectrometer in Electron Ionization (EI) mode at 70 eV. Use Multiple Reaction Monitoring (MRM) to isolate the precursor molecular ion [M]+ and monitor the transition corresponding to the loss of a chlorine molecule [M−Cl2]+ [7].

-

Transfer Line Temp: 280°C

-

Ion Source Temp: 250°C

-

Collision Gas: Argon (1.5 mTorr)

Quantitative Data Summaries

Table 1: Chromatographic Column Selection Guide for PCB 132

| Column Phase Type | Example Commercial Name | PCB 132 / 153 Resolution | Chiral Separation (Atropisomers) | Primary Application |

| 5% Phenyl Polysiloxane | DB-5, Rtx-5 | Co-elutes | No | General screening (Not recommended for 132) |

| 50% Octyl Polysiloxane | SPB-Octyl | Baseline Resolved | No | EPA 1668C Total Congener Quantitation |

| Permethylated β -Cyclodextrin | CP-Chirasil-Dex CB | Varies by temp | Baseline Resolved | Enantiomeric Fraction (EF) Determination |

Table 2: MS/MS MRM Transitions for PCB 132 Quantitation

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose |

| Native PCB 132 | 359.8 | 289.9 | 25 | Quantifier Transition |

| Native PCB 132 | 361.8 | 291.9 | 25 | Qualifier Transition |

| 13 C 12 -PCB 132 | 371.8 | 301.9 | 25 | Internal Standard (IDMS) |

Quality Control & System Validation

To ensure the protocol acts as a self-validating system, the following QC criteria must be met for every analytical batch:

-

Isotope Recovery: The absolute peak area of the 13 C 12 -PCB 132 internal standard must fall between 50% and 120% of the area established in the initial calibration curve. Recoveries outside this range indicate severe matrix suppression or extraction failure[3].

-

Ion Ratio Confirmation: The ratio of the Quantifier to Qualifier transition for native PCB 132 (359.8 → 289.9 / 361.8 → 291.9) must be within ± 15% of the theoretical isotopic abundance ratio.

-

Enantiomeric Fraction (EF) Validation (For Chiral Runs): When injecting a racemic PCB 132 reference standard, the calculated EF must be 0.50±0.02 . The EF is calculated as:

EF=Area of (+)-PCB 132+Area of (-)-PCB 132Area of (+)-PCB 132Deviation from 0.50 in the standard indicates column degradation or integration bias[4].

Sources

- 1. 2,2',3,3',4,6-Hexachlorobiphenyl | C12H4Cl6 | CID 91680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bipm.org [bipm.org]

- 3. epa.gov [epa.gov]

- 4. Atropselective Oxidation of 2,2′,3,3′,4,6′-Hexachlorobiphenyl (PCB 132) to Hydroxylated Metabolites by Human Liver Microsomes and Its Implications for PCB 132 Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GAS CHROMATOGRAPHIC ANALYSIS WITH CHIRAL CYCLODEXTR IN PHASES REVEALS THE ENANTIOSELECTIVE FORMATION OF HYDROXYLATED POLYCHLORINATED BIPHENYLS BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gcms.cz [gcms.cz]

- 8. pragolab.cz [pragolab.cz]

- 9. fms-inc.com [fms-inc.com]

chiral stationary phases for enantioselective separation of 2,2',3,3',4,6'-hexachlorobiphenyl

An Application Guide to the Enantioselective Separation of 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 135) using Chiral Stationary Phases

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective separation of 2,2',3,3',4,6'-hexachlorobiphenyl, also known as PCB congener 135. Polychlorinated biphenyls (PCBs) are persistent environmental pollutants, and a subset of these, including PCB 135, are chiral due to restricted rotation around the phenyl-phenyl bond, a phenomenon known as atropisomerism.[1] These stable enantiomeric pairs can exhibit different biological activities, metabolic fates, and toxicological profiles.[2][3] Consequently, accurate enantioselective analysis is crucial for environmental monitoring, toxicology studies, and risk assessment. This document details the principles of chiral recognition, provides guidance on the selection of appropriate chiral stationary phases (CSPs), and presents a validated protocol for the separation of PCB 135 enantiomers using gas chromatography.

The Significance of Chiral PCB Analysis